5,5,5-Trifluoropentane-1-sulfonylchloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

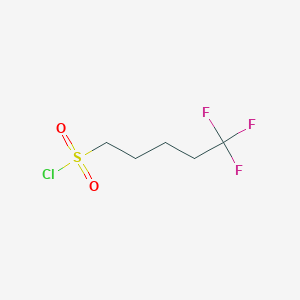

5,5,5-Trifluoropentane-1-sulfonylchloride, also known as 5,5,5-Trifluoro-1-pentanesulfonyl chloride or 1-Pentanesulfonyl chloride, 5,5,5-trifluoro-, is a chemical compound with the molecular formula C5H8ClF3O2S . Its CAS number is 1349717-84-5 .

Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 2 oxygen atoms, and 1 sulfur atom . The molecular weight of the compound is 224.63 .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 215.6±40.0 °C and its density is predicted to be 1.405±0.06 g/cm3 .科学的研究の応用

Catalysis and Chemical Transformations

5,5,5-Trifluoropentane-1-sulfonylchloride plays a significant role in catalytic processes and chemical transformations. It has been demonstrated that trifluoromethanesulfonic (triflic) acid, a related compound, is an excellent catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines. This process is effective for the formation of polycyclic systems, showcasing the utility of similar trifluoromethanesulfonates in complex organic syntheses (Haskins & Knight, 2002).

Acylation Reactions

In the realm of organic chemistry, compounds like scandium trifluoromethanesulfonate have shown remarkable activity as catalysts for acylation reactions. This includes the acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids. Such processes are particularly efficient for selective macrolactonization of omega-hydroxy carboxylic acids, illustrating the versatility of trifluoromethanesulfonates in synthetic chemistry (Ishihara, Kubota, Kurihara & Yamamoto, 1996).

Synthesis of Organosulfur Compounds

The synthesis and reaction of organosulfonyloxy derivatives, which can be derived from compounds like this compound, are crucial in the preparation of various organic compounds. These reactions often result in the formation of products such as alkynyliodonium triflates or beta-(trifluoromethanesulfonyloxy)alkenyliodonium triflates, essential intermediates in organic synthesis (Zhdankin, Kuehl, Krasutsky, Bolz & Simonsen, 1996).

Environmental and Health Impacts

Research has also been conducted on the environmental and health impacts of polyfluoroalkyl chemicals (PFCs), which include compounds structurally related to this compound. Studies have shown widespread exposure to PFCs in the general population and have investigated their potential health impacts (Calafat et al., 2007).

Applications in Organic Reactions

Triflamides, which can be derived from trifluoromethanesulfonyl chloride, a similar compound to this compound, are used extensively in organic reactions. Their properties, such as high NH-acidity and strong electron-withdrawing characteristics, make them suitable for a variety of reactions, including cycloaddition, Friedel–Crafts reactions, and condensation reactions (Moskalik & Astakhova, 2022).

特性

IUPAC Name |

5,5,5-trifluoropentane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClF3O2S/c6-12(10,11)4-2-1-3-5(7,8)9/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXGNBBPHWQKJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)Cl)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2652007.png)

![1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one](/img/structure/B2652008.png)

![3-(4-Chlorophenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5,7,9-trihydro-1,2,4-triazo lo[3,4-i]purine-6,8-dione](/img/structure/B2652015.png)

![3-(1-([1,1'-Biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2652017.png)

![N-[1-(2-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B2652019.png)

![7-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652022.png)

![N-(2,4-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2652023.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B2652025.png)

![3-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzaldehyde](/img/structure/B2652028.png)